(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

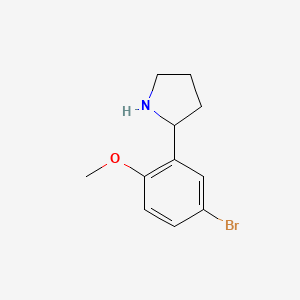

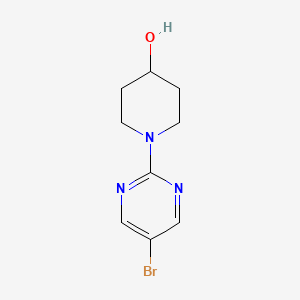

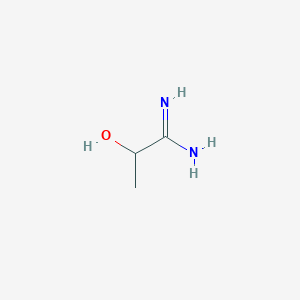

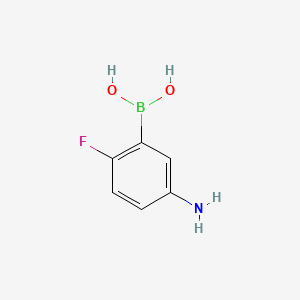

“(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is a chemical compound with the molecular formula C11H10FNO2 . It has a molecular weight of 207.2 .

Molecular Structure Analysis

The InChI code for “(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is 1S/C11H10FNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) .

Physical And Chemical Properties Analysis

“(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is a solid at room temperature . It has a molecular weight of 189.21 g/mol .

Applications De Recherche Scientifique

-

Pharmaceutical Chemistry

- Indole derivatives are considered “privileged structures” in pharmaceutical chemistry as they show high-affinity binding to many receptors .

- They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- The outcomes obtained also vary, but many indole derivatives have shown promising results in treating various diseases .

-

Industrial Applications

- Indole has value for flavor and fragrance applications, for example, in the food industry or perfumery .

- Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .

- Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- These derivatives have promising bioactivity with therapeutic potential to treat human diseases .

-

Chemical Synthesis

- Indole derivatives are used in chemical synthesis due to their reactivity and versatility .

- For example, 7-Fluoro-1,2,3-trimethylindole was synthesized using a one-pot, three-component Fischer indolisation .

- The outcomes of these syntheses are new compounds with potential applications in various fields .

-

Biological Activities

- Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- For instance, compounds methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate were found to be active with IC 50 values (0.060 μM and 0.045 μM respectively) .

- These activities have created interest among researchers to synthesize a variety of indole derivatives .

-

Agriculture

-

Material Science

- Indole derivatives have been used in the development of organic semiconductors .

- These compounds can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- The methods of application would involve the synthesis of the indole derivative, followed by its incorporation into the device structure .

- The outcomes could include improved device performance, such as increased efficiency or longevity .

Safety And Hazards

Orientations Futures

Indole derivatives, such as “(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid”, are promising molecules with various biological activities. They have attracted increasing attention in recent years for the treatment of various disorders. Future research may focus on exploring their potential therapeutic applications .

Propriétés

IUPAC Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLVJYXNRARBKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405794 |

Source

|

| Record name | (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

CAS RN |

383131-67-7 |

Source

|

| Record name | (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)